molecular formula C18H25NO4 B13455014 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid

2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid

Cat. No.: B13455014
M. Wt: 319.4 g/mol
InChI Key: IHNDSWCGKUCFPP-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid is a compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the piperidine ring and a phenylacetic acid moiety. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid typically involves the following steps:

    Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of Phenylacetic Acid Derivative: The phenylacetic acid moiety is introduced through a coupling reaction. This can be done using reagents like phenylacetic acid chloride and a base such as pyridine.

    Coupling Reaction: The protected piperidine and phenylacetic acid derivative are then coupled together using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phenylacetic acid moiety can be modified.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Deprotection: Piperidin-2-yl-2-phenylacetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a linker in the development of PROTACs.

    Biology: Employed in the study of protein degradation pathways and the development of targeted protein degradation therapies.

    Medicine: Potential use in drug discovery and development, particularly in the design of novel therapeutics targeting specific proteins.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid primarily involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The compound’s structure allows it to facilitate the formation of a ternary complex between the target protein and the E3 ligase, promoting efficient protein degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(Tert-butoxy)carbonyl]piperidin-2-yl}-2-phenylacetic acid is unique due to its specific structure, which provides a balance of flexibility and rigidity, making it an ideal linker for PROTAC development. Its ability to facilitate the formation of a ternary complex between the target protein and the E3 ligase sets it apart from other linkers.

Properties

Molecular Formula

C18H25NO4

Molecular Weight

319.4 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-2-phenylacetic acid

InChI

InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19-12-8-7-11-14(19)15(16(20)21)13-9-5-4-6-10-13/h4-6,9-10,14-15H,7-8,11-12H2,1-3H3,(H,20,21)

InChI Key

IHNDSWCGKUCFPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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